molecular formula C19H24N2O3S2 B2715998 N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476668-07-2

N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2715998
CAS No.: 476668-07-2
M. Wt: 392.53
InChI Key: YFEMPZIAKOOUBM-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a rhodanine-derived thiazolidinone compound characterized by a 3-methoxyphenyl benzylidene group, a 2-sulfanylidene-4-oxo-thiazolidinone core, and an N-tert-butyl butanamide side chain. Rhodanine derivatives are widely explored for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name

N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-19(2,3)20-16(22)9-6-10-21-17(23)15(26-18(21)25)12-13-7-5-8-14(11-13)24-4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEMPZIAKOOUBM-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C16H18N2O5S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This structure features a thiazolidinone core, which is a common motif in biologically active compounds.

The biological activity of this compound is attributed to several mechanisms:

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties against hepatitis C virus (HCV). The compound's ability to interfere with viral replication pathways suggests its potential as an antiviral agent .
  • Antioxidant Properties : The presence of the thiazolidinone moiety is linked to antioxidant activity, which can protect cells from oxidative stress. This property may contribute to its overall therapeutic potential .
  • Anti-inflammatory Effects : Some studies have suggested that derivatives of thiazolidinones can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Description Reference
AntiviralInhibits HCV replication; potential therapeutic agent for viral infections
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryModulates inflammatory cytokine production
AntimicrobialExhibits activity against certain bacterial strains

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antiviral Activity : A patent study demonstrated that derivatives similar to this compound were effective in inhibiting HCV replication in vitro. The mechanism was linked to the disruption of viral assembly and release pathways .
  • Antioxidant Evaluation : In a laboratory setting, the compound was tested for its ability to scavenge free radicals. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage .
  • Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide exhibits a range of biological activities:

Antimicrobial Properties:
Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and thereby preventing microbial growth .

Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. Thiazolidinones are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signal transduction pathways and the inhibition of specific cancer-related enzymes .

Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response .

Case Studies

Several studies have documented the efficacy of this compound in biological systems:

Study on Anticancer Activity:
A study published in Molecular Pharmacology demonstrated that thiazolidinone derivatives could inhibit the proliferation of various cancer cell lines, including HeLa and MCF7. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathway activation .

Research on Anti-inflammatory Properties:
In another investigation, the compound was tested for its anti-inflammatory effects using a mouse model of inflammation. Results indicated a significant reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Benzylidene Substituent Position

  • 4-Methoxyphenyl () : Para-substitution may enhance planarity and electronic conjugation, improving affinity for flat binding pockets .
  • 4-Methylbenzylidene () : Methyl groups increase hydrophobicity but lack the electron-donating resonance effects of methoxy .

Amide Chain Variations

  • N-tert-butyl butanamide (Target) : The tert-butyl group significantly enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to shorter acetamide chains (e.g., ) .

Research Findings and Implications

While direct biological data for the target compound is absent in the evidence, structural comparisons suggest:

  • Enhanced Lipophilicity : The tert-butyl group may prolong metabolic stability compared to methyl or hydroxy-substituted analogues .
  • Steric and Electronic Modulation : The 3-methoxy group’s position could reduce steric clashes in enzyme active sites compared to bulkier para-substituents .
  • Synthetic Feasibility : The tert-butyl group’s incorporation (using reagents like N-methyl-tert-butylamine, ) may require optimized reaction conditions to avoid steric hindrance during alkylation .

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